![molecular formula C5H6FNO B11783630 4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B11783630.png)

4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

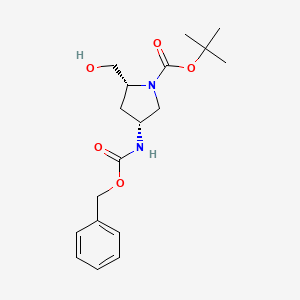

4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene is a compound of significant interest in the field of organic chemistry. This compound belongs to the class of bicyclic compounds, which are known for their unique structural properties and potential applications in various scientific fields. The presence of fluorine, oxygen, and nitrogen atoms in its structure adds to its chemical versatility and reactivity.

Vorbereitungsmethoden

The synthesis of 4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene can be achieved through several synthetic routes. One common method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction is typically carried out using an organic or iridium photoredox catalyst and blue LED irradiation, which provides good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction conditions are highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Analyse Chemischer Reaktionen

4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s photochromic behavior is particularly noteworthy, as it undergoes reversible transformations upon irradiation with UV and visible light . This photochromic behavior is associated with the reversible change between two states having separate absorption spectra, resulting in different colors . Common reagents used in these reactions include UV light and various organic solvents . The major products formed from these reactions are highly conjugated species with distinct absorption spectra .

Wissenschaftliche Forschungsanwendungen

4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its photochromic properties make it valuable in the development of optical data storage devices, holographic storage, and solar cells . In biology and medicine, the compound’s unique structure and reactivity are explored for potential therapeutic applications . Additionally, its ability to undergo reversible transformations makes it an attractive candidate for molecular switches and sensors .

Wirkmechanismus

The mechanism of action of 4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene involves the reversible cleavage of the aziridine ring upon exposure to UV light . This cleavage leads to the formation of a zwitterionic species, which is highly conjugated and exhibits distinct absorption spectra . The molecular targets and pathways involved in this process are primarily related to the compound’s photochromic behavior and its ability to undergo reversible structural changes .

Vergleich Mit ähnlichen Verbindungen

4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene can be compared to other similar compounds, such as 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives . These compounds share similar bicyclic structures and photochromic properties . Other similar compounds include 2-([1,1’-biphenyl]-4-yl)-2-methyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, which also exhibits photochromic behavior and is used as a molecular switch .

Eigenschaften

Molekularformel |

C5H6FNO |

|---|---|

Molekulargewicht |

115.11 g/mol |

IUPAC-Name |

4-(fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene |

InChI |

InChI=1S/C5H6FNO/c6-2-4-3-1-5(3)8-7-4/h3,5H,1-2H2 |

InChI-Schlüssel |

SQEJJKZVOKBGOC-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2C1ON=C2CF |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Boroxin, tris[4-(trimethylsilyl)-3-furanyl]-](/img/structure/B11783588.png)

![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(2,5-dimethylphenyl)nicotinonitrile](/img/structure/B11783609.png)

![4-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11783614.png)